PDE5 Inhibitory Class Activity Confirmed by Patent SAR
The pyrrolopyrimidinecarboxamide class, encompassing the target compound, is explicitly claimed as effective PDE5 inhibitors in multiple Nycomed patent families [1]. While the exact IC50 of this specific compound has not been published in the open literature, the class-level SAR demonstrates that 6-arylpyrrolopyrimidinecarboxamides achieve potent PDE5 inhibition, with the 3,4-dimethyl substitution pattern predicted to confer favorable steric and electronic complementarity within the PDE5 catalytic site [2].
| Evidence Dimension | PDE5 inhibitory activity (class-level SAR) |
|---|---|
| Target Compound Data | Member of patent-claimed PDE5 inhibitor class; specific IC50 not publicly disclosed |
| Comparator Or Baseline | Related 6-phenylpyrrolopyrimidinecarboxamides disclosed in WO01/94350 exhibit PDE5 IC50 values in the low nanomolar range |
| Quantified Difference | Not directly quantifiable at single-compound level; class membership predicts potent PDE5 activity |
| Conditions | In vitro PDE5 enzymatic assay (patent WO01/94350) |
Why This Matters
Procurement decisions based on PDE5 inhibitor class membership require rigorous patent-derived evidence of target engagement rather than vendor claims.
- [1] Indian Patent 271899. PYRROLOPYRIMIDINECARBOXAMIDES. Nycomed GmbH. View Source
- [2] Patent WO01/94350. 6-Phenylpyrrolopyrimidine derivatives as PDE5 inhibitors. View Source
